molecular formula C5H4F3NOS B181452 (2-(Trifluoromethyl)thiazol-5-yl)methanol CAS No. 131748-97-5

(2-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No. B181452
M. Wt: 183.15 g/mol
InChI Key: CJKBHQFTYWBAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is a chemical compound with the molecular formula C5H4F3NOS . It has a molecular weight of 183.15 .


Molecular Structure Analysis

The InChI code for “(2-(Trifluoromethyl)thiazol-5-yl)methanol” is 1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2 .


Physical And Chemical Properties Analysis

“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Safety And Hazards

“(2-(Trifluoromethyl)thiazol-5-yl)methanol” is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-1-3(2-10)11-4/h1,10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKBHQFTYWBAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569511
Record name [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Trifluoromethyl)thiazol-5-yl)methanol

CAS RN

131748-97-5
Record name [2-(Trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.17 g, 57.1 mmol) in tetrahydrofuran (80 ml) was dropwise added a solution of ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate (8.579 g, 38.10 mmol) in tetrahydrofuran (40 ml) under ice-cooling and the mixture was stirred at 0° C. 1 hr. The reaction solution was ice-cooled and water (2 ml), 15% aqueous sodium hydroxide solution (2 ml) and water (5 ml) were dropwise added successively to decompose excess lithium aluminum hydride. The mixture was stirred at room temperature as it was for 2 hrs. The resulting precipitate was removed by filtration and the precipitate was washed with ethyl acetate. The solvent of the collected filtrate was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−1/1) to give the objective substance.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.579 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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